molecular formula C18H25N3O2S B284440 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide

Cat. No. B284440
M. Wt: 347.5 g/mol
InChI Key: WKJZQRIMLLCLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes and receptors by binding to their active sites and preventing their normal function. This inhibition can lead to a range of biochemical and physiological effects, depending on the specific enzyme or receptor being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide are still being investigated. However, some studies have suggested that this compound may have potential effects on the central nervous system, cardiovascular system, and immune system. It has also been shown to have potential antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide in lab experiments is its potential biological activity and selectivity. This compound can be used as a chemical probe to investigate the role of specific enzymes and receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity and lack of solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide. These include:
1. Investigating the mechanism of action of this compound in more detail to better understand its potential biological activity.
2. Developing new derivatives of this compound with improved potency and selectivity for specific enzymes and receptors.
3. Studying the potential effects of this compound on different biological systems, such as the endocrine system and the reproductive system.
4. Investigating the potential use of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
5. Developing new methods for synthesizing this compound more efficiently and with higher yields.

Synthesis Methods

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide involves the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 2-(4-isopropyl-3-methylphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is obtained by filtration, washing with a suitable solvent, and drying under vacuum.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-3-methylphenoxy)acetamide has potential applications in scientific research as a chemical probe for studying biological systems. This compound has been shown to have potential biological activity as an inhibitor of certain enzymes and receptors. It can be used to investigate the role of these enzymes and receptors in various physiological and pathological processes. Additionally, this compound can be used as a starting point for the development of new drugs with improved potency and selectivity.

properties

Molecular Formula

C18H25N3O2S

Molecular Weight

347.5 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C18H25N3O2S/c1-5-6-7-17-20-21-18(24-17)19-16(22)11-23-14-8-9-15(12(2)3)13(4)10-14/h8-10,12H,5-7,11H2,1-4H3,(H,19,21,22)

InChI Key

WKJZQRIMLLCLGX-UHFFFAOYSA-N

SMILES

CCCCC1=NN=C(S1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C

Origin of Product

United States

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